molecular formula C8H5Cl3O B1586341 (2,4-Dichlorophenyl)acetyl chloride CAS No. 53056-20-5

(2,4-Dichlorophenyl)acetyl chloride

Cat. No. B1586341
Key on ui cas rn: 53056-20-5
M. Wt: 223.5 g/mol
InChI Key: RYXAJKPGHHNCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04732979

Procedure details

149.4 g of 2,4-dichlorophenylacetyl chloride dissolved in 200 ml of methylene chloride were added dropwise within 60 minutes to 115 g of aluminum chloride in 700 ml of methylene chloride while stirring at 0° to 5°. Thereafter, ethylene was introduced at between 0° and 5° during 30 minutes, whereupon the mixture was stirred further at room temperature for 1 hour and thereafter treated at between 0° and 5° with 300 ml of ice-water. The methylene chloride phase was washed, respectively, with 2N hydrochloric acid, with water, with saturated sodium bicarbonate solution and again with water. The aqueous phases were extracted with methylene chloride. The methylene chloride phases were combined, dried and evaporated. The residue was triturated with 100 ml of low-boiling petroleum ether, a further 250 ml of low-boiling petroleum ether were later added thereto and the mixture was left to stand in a refrigerator for 72 hours. The solid was filtered off and filtered over 600 g of silica gel (particle size 0.2-0.5 mm) while eluting with chloroform. There was obtained 6.8-dichloro-3,4-dihydro-2(1H)-naphthalenone which exhibits a melting point of 90°-92° after recrystallization from low-boiling petroleum ether at 0° to 5°.
Quantity
149.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10](Cl)=[O:11].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:17]=[CH2:18]>C(Cl)Cl>[Cl:8][C:6]1[CH:5]=[C:4]2[C:3](=[C:2]([Cl:1])[CH:7]=1)[CH2:9][C:10](=[O:11])[CH2:18][CH2:17]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
149.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CC(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Four
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring at 0° to 5°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred further at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The methylene chloride phase was washed
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 100 ml of low-boiling petroleum ether
ADDITION
Type
ADDITION
Details
a further 250 ml of low-boiling petroleum ether were later added
WAIT
Type
WAIT
Details
the mixture was left
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
FILTRATION
Type
FILTRATION
Details
filtered over 600 g of silica gel (particle size 0.2-0.5 mm)
WASH
Type
WASH
Details
while eluting with chloroform

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC=1C=C2CCC(CC2=C(C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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